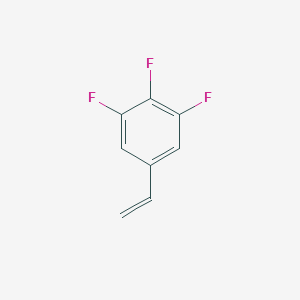

5-Ethenyl-1,2,3-trifluorobenzene

Vue d'ensemble

Description

5-Ethenyl-1,2,3-trifluorobenzene is a useful research compound. Its molecular formula is C8H5F3 and its molecular weight is 158.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Pharmacokinetics

The presence of the trifluoromethyl group may also impact its metabolic stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, 3,4,5-Trifluorostyrene is recommended to be stored at 2-8°C under an inert atmosphere .

Activité Biologique

5-Ethenyl-1,2,3-trifluorobenzene (CAS No. 158816-55-8) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a trifluorobenzene core with an ethynyl substituent. Its molecular formula is , and it has a molecular weight of approximately 156.11 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties and biological interactions .

Enzyme Interactions

Research indicates that this compound exhibits notable interactions with various enzymes. The unique arrangement of fluorine atoms may enhance binding affinity to specific biological targets. For instance, studies have shown that fluorinated compounds often demonstrate improved interactions with enzymes compared to their non-fluorinated counterparts.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of enzymes involved in metabolic pathways; specific Ki values reported. |

| Binding Affinity | Enhanced binding to receptors due to fluorinated structure; specificity may be increased. |

| Toxicity Studies | Initial assessments indicate potential toxicity; further studies required for safety evaluation. |

Medicinal Chemistry Applications

The compound has been investigated for its potential applications in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of novel therapeutic agents targeting diseases such as cancer and bacterial infections. For instance, derivatives of this compound have been explored as candidates for inhibiting specific pathways in cancer cell lines .

Case Studies

-

Inhibition of HIV Protease

A study utilizing click chemistry synthesized a series of compounds based on this compound. One derivative exhibited an IC50 value of 8 nM against HIV protease, indicating significant inhibitory activity . -

Antimicrobial Activity

Research has indicated that fluorinated compounds can exhibit selective toxicity towards certain bacterial strains. The trifluorinated structure may enhance interaction with bacterial cell walls, leading to increased efficacy as antimicrobial agents .

Structural Comparisons

To better understand the uniqueness of this compound, comparisons with structurally similar compounds can provide insights into its biological behavior.

Table 2: Structural Comparison with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 1,2,3-Trifluoro-4-nitrobenzene | 0.91 | Contains a nitro group instead of an ethynyl group |

| 1-(4-Fluorophenyl)-2-(trifluoromethyl)ethenone | 0.87 | Contains an enone structure affecting reactivity |

These comparisons highlight how variations in functional groups and structural arrangements can influence biological activity and potential applications.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Chemical Synthesis

5-Ethenyl-1,2,3-trifluorobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl groups enhance the stability and biological activity of synthesized compounds, making it particularly valuable in pharmaceutical development. The compound is used in various synthetic pathways, including:

- Friedel-Crafts Reactions : It participates in Friedel-Crafts acylation and alkylation reactions, which are fundamental for constructing aromatic compounds with diverse functionalities .

- Polymerization Processes : The compound is involved in living vinyl polymerization techniques, allowing for controlled polymer architectures with specific stereochemistry .

Material Science

Advanced Materials Development

The electronic properties of this compound make it suitable for developing advanced materials:

- Organic Semiconductors : Its unique electronic characteristics are exploited in the synthesis of organic semiconductors that are crucial for electronic devices.

- Coatings and Polymers : The compound is utilized in creating coatings that require enhanced durability and performance due to its fluorinated structure .

Electronics

Research in Organic Electronics

this compound is actively researched for its applications in organic electronics:

- Organic Light-Emitting Diodes (OLEDs) : The compound contributes to the development of OLEDs by enhancing light emission efficiency and stability .

- Organic Photovoltaics : It plays a role in organic photovoltaic devices where its properties can improve energy conversion efficiencies .

Medicinal Chemistry

Pharmaceutical Applications

The trifluoromethyl groups significantly influence the pharmacological properties of drugs synthesized from this compound:

- Enhanced Drug Efficacy : Compounds derived from this building block often exhibit improved efficacy due to increased metabolic stability and altered biological activity .

- Potential Antibacterial Activity : Studies suggest that derivatives may possess antibacterial properties, although further research is required to elucidate their mechanisms of action .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Fluorinated Pharmaceuticals : A study demonstrated the use of this compound as a precursor in synthesizing fluorinated drugs that exhibited enhanced biological activity compared to their non-fluorinated counterparts.

- Development of OLEDs : Research showcased how incorporating this compound into OLED structures improved light output and device longevity.

Propriétés

IUPAC Name |

5-ethenyl-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZYGHMGBOZTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570153 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159294-99-2 | |

| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.